

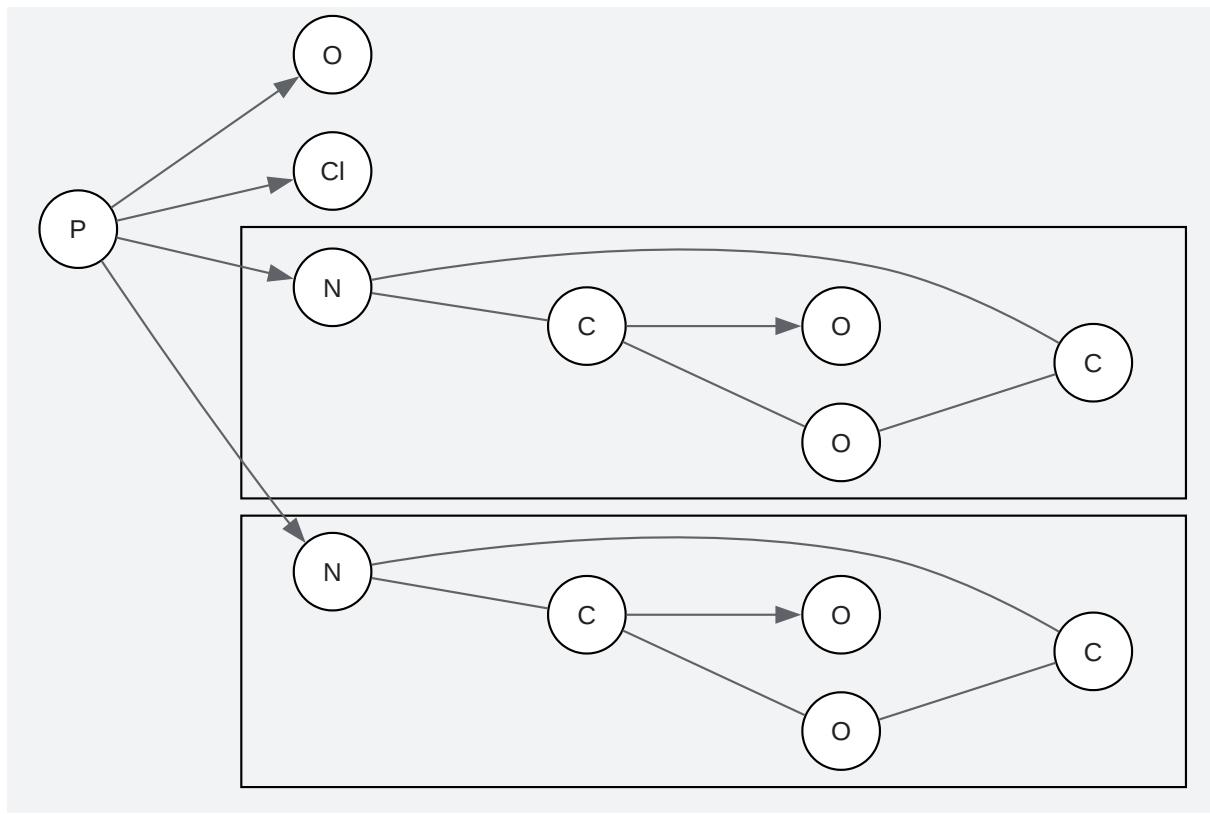
BOP-Cl: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Bis(2-oxo-3-oxazolidinyl)phosphinic chloride</i>
Cat. No.:	B1197263

[Get Quote](#)


For Immediate Release

This technical guide provides an in-depth overview of **Bis(2-oxo-3-oxazolidinyl)phosphinic chloride** (BOP-Cl), a widely utilized coupling reagent in organic synthesis, particularly in the field of peptide chemistry. This document, intended for researchers, scientists, and professionals in drug development, details its chemical structure, properties, and applications, with a focus on experimental protocols and reaction mechanisms.

Chemical Structure and Identification

BOP-Cl, systematically named bis(2-oxo-1,3-oxazolidin-3-yl)phosphinoyl chloride, is an organophosphorus compound. Its structure features a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a chlorine atom, and single-bonded to the nitrogen atoms of two oxazolidinone rings.

DOT Script of BOP-Cl Chemical Structure:

[Click to download full resolution via product page](#)

Caption: Chemical structure of BOP-Cl.

Physicochemical Properties

BOP-Cl is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in the table below.

Property	Value
Molecular Formula	C ₆ H ₈ CIN ₂ O ₅ P
Molecular Weight	254.56 g/mol
Melting Point	191 °C (decomposes)
CAS Number	68641-49-6
Appearance	White to off-white crystalline powder
Solubility	Slightly soluble in CH ₂ Cl ₂ , MeCN, THF, DMF; decomposes in water

Core Applications and Advantages

BOP-Cl is a highly effective coupling reagent for the formation of amide and ester bonds. It is particularly valued for:

- Acylation of N-methylated amino acids: BOP-Cl provides good yields with low epimerization in these often challenging coupling reactions.[\[1\]](#)
- Thiopeptide bond formation: It is an efficient reagent for coupling protected amino monothioacids to iminoamino acid residues.[\[1\]](#)
- Mild reaction conditions: BOP-Cl facilitates reactions under gentle conditions, preserving the integrity of sensitive molecules.
- Suppression of racemization: It is known to minimize the loss of stereochemical integrity during the coupling process.

Experimental Protocols

Synthesis of BOP-Cl

While a detailed, peer-reviewed experimental protocol for the synthesis of BOP-Cl is not readily available in the public domain, the general synthetic route involves the reaction of phosphorus oxychloride with 2-oxazolidinone. A generalized workflow is presented below.

DOT Script of BOP-Cl Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of BOP-Cl.

BOP-Cl in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for a single coupling cycle in manual SPPS.

Materials:

- Resin-bound peptide with a free N-terminal amine
- N- α -protected amino acid (2.0 equivalents based on resin substitution)
- BOP-Cl (2.0 equivalents)
- Diisopropylethylamine (DIEA) (4.0 equivalents)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 20% Piperidine in DMF (for Fmoc deprotection)

Procedure:

- Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
- N- α -Deprotection (if applicable):
 - For Fmoc chemistry, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15-20 minutes.
 - Wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagents.

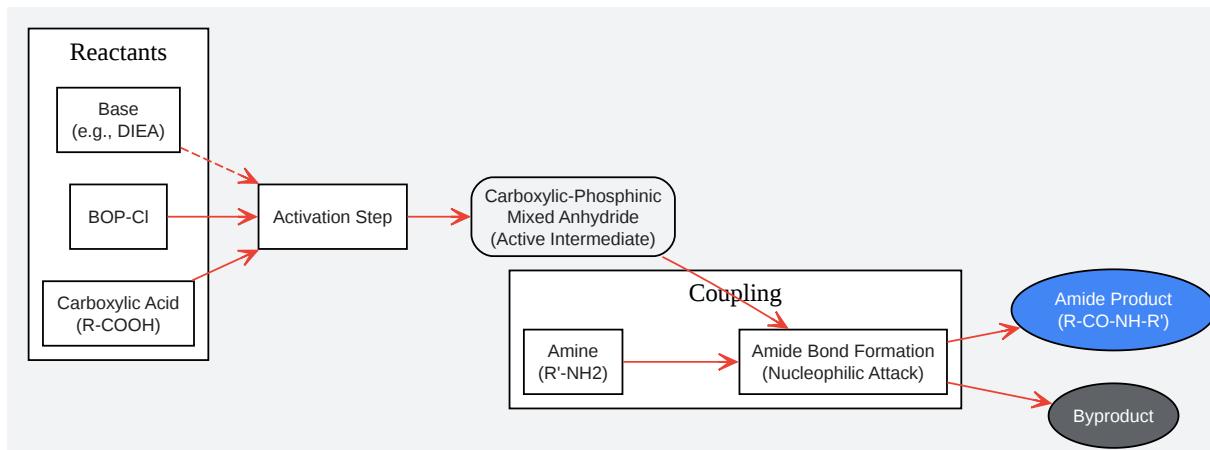
- Confirm the presence of a free primary amine using a qualitative test such as the Kaiser test (a positive test results in blue beads).
- Coupling:
 - In a separate vessel, dissolve the N- α -protected amino acid (2.0 eq.) and BOP-Cl (2.0 eq.) in DMF.
 - Add the amino acid/BOP-Cl solution to the resin.
 - Add DIEA (4.0 eq.) to the reaction mixture.
 - Agitate the mixture at room temperature for 10-60 minutes.
- Monitoring the Coupling: Monitor the reaction progress using the Kaiser test. A negative test (colorless or yellowish beads) indicates complete coupling.
- Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.

BOP-Cl in Solution-Phase Amide Synthesis

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution.

Materials:

- Carboxylic acid (1.0 eq.)
- Amine (1.0 eq.)
- BOP-Cl (1.1 equivalents)
- Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.5 equivalents)
- Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or acetonitrile)


Procedure:

- **Dissolution:** Dissolve the carboxylic acid (1.0 eq.) and the amine (1.0 eq.) in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath.
- **Addition of Reagents:**
 - Add BOP-Cl (1.1 eq.) to the cooled solution.
 - Slowly add the base (2.5 eq.) to the reaction mixture.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 1-4 hours.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:**
 - Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
 - Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography or recrystallization.

Mechanism of Action

The primary role of BOP-Cl in amide bond formation is the activation of the carboxylic acid. This proceeds through the formation of a highly reactive carboxylic-phosphinic mixed anhydride intermediate.

DOT Script of BOP-Cl Reaction Mechanism:

[Click to download full resolution via product page](#)

Caption: Mechanism of BOP-Cl in amide bond formation.

The reaction is initiated by the deprotonation of the carboxylic acid by a base. The resulting carboxylate then attacks the phosphorus center of BOP-Cl, displacing the chloride ion to form the mixed anhydride. This activated intermediate is highly susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of a phosphinic acid byproduct.

Safety and Handling

BOP-Cl is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry place under an inert atmosphere.

This guide serves as a foundational resource for the effective and safe use of BOP-Cl in chemical synthesis. For specific applications, further optimization of the provided protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [nbinfo.com \[nbinfo.com\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1234567/)
- To cite this document: BenchChem. [BOP-Cl: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1197263#bop-cl-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1197263#bop-cl-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com